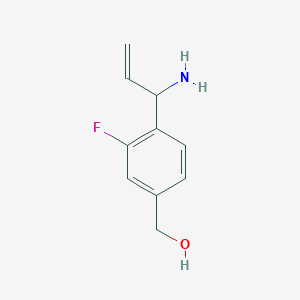
2-(Difluoromethyl)-1H-indol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1H-indol-4-ol is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1H-indol-4-ol typically involves the introduction of the difluoromethyl group into the indole core. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-1H-indol-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized indole derivatives .
科学的研究の応用
2-(Difluoromethyl)-1H-indol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
作用機序
The mechanism of action of 2-(Difluoromethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-1H-indol-4-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1H-indol-4-ol: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)-1H-indol-4-ol: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(Difluoromethyl)-1H-indol-4-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C9H7F2NO |
|---|---|
分子量 |
183.15 g/mol |
IUPAC名 |
2-(difluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13/h1-4,9,12-13H |
InChIキー |
JHQBZZMROIGCKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)






![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

